molecular formula C22H15N3O5S B2828827 7-Methyl-2-(4-methylthiazol-2-yl)-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 714245-95-1

7-Methyl-2-(4-methylthiazol-2-yl)-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B2828827
CAS No.: 714245-95-1
M. Wt: 433.44
InChI Key: SSEVWRCDKFQJTQ-UHFFFAOYSA-N
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Description

7-Methyl-2-(4-methylthiazol-2-yl)-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a polycyclic heteroaromatic compound featuring a chromeno[2,3-c]pyrrole core fused with a thiazole ring and substituted with a 4-nitrophenyl group. Its structural complexity arises from the integration of multiple pharmacophoric motifs:

  • Chromeno-pyrrole scaffold: Provides planar aromaticity, enabling π-π stacking interactions.
  • 4-Nitrophenyl group: Introduces strong electron-withdrawing effects, influencing solubility and reactivity.

This compound belongs to a broader class of 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones synthesized via multicomponent reactions involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines under mild conditions . Its synthetic versatility allows for diverse substituent modifications, making it a candidate for drug discovery, particularly in oncology and antimicrobial research .

Properties

IUPAC Name

7-methyl-2-(4-methyl-1,3-thiazol-2-yl)-1-(4-nitrophenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15N3O5S/c1-11-3-8-16-15(9-11)19(26)17-18(13-4-6-14(7-5-13)25(28)29)24(21(27)20(17)30-16)22-23-12(2)10-31-22/h3-10,18H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSEVWRCDKFQJTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)C4=NC(=CS4)C)C5=CC=C(C=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-2-(4-methylthiazol-2-yl)-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, specific temperature ranges, and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly. Techniques such as continuous flow chemistry and automated synthesis may be employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

7-Methyl-2-(4-methylthiazol-2-yl)-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can convert nitro groups to amines or other functional groups.

    Substitution: This can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce amines or other reduced forms of the original compound.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research has shown that derivatives of chromeno-pyrrole compounds exhibit significant anticancer properties. The compound in focus has been tested against various cancer cell lines, demonstrating cytotoxic effects that may be attributed to its ability to induce apoptosis and inhibit cell proliferation. For instance, studies indicate that such compounds can target specific pathways involved in cancer progression, making them potential candidates for developing new anticancer therapies .

2. Antimicrobial Properties
The thiazole moiety present in the compound contributes to its antimicrobial activity. Compounds with similar structures have been reported to exhibit effectiveness against a range of pathogens, including bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic processes within the pathogens .

3. Neuroprotective Effects
Emerging studies suggest that this compound may possess neuroprotective properties, potentially beneficial in treating neurodegenerative diseases. Its ability to modulate neurotransmitter levels and reduce oxidative stress could lead to therapeutic advancements in conditions like Alzheimer's and Parkinson's disease .

Biochemical Applications

1. Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes associated with disease progression. For example, it may act as an inhibitor of certain kinases involved in cancer signaling pathways, thereby offering a targeted approach to treatment .

2. Molecular Probes
Due to its unique structural features, 7-Methyl-2-(4-methylthiazol-2-yl)-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can serve as a molecular probe in biochemical assays. It can be utilized to study protein interactions and cellular processes, providing insights into disease mechanisms at the molecular level .

Materials Science Applications

1. Organic Electronics
The compound's electronic properties make it suitable for applications in organic electronics. It can be incorporated into organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs), where it contributes to improved efficiency and stability of devices .

2. Sensor Development
The unique chemical structure allows for the development of sensors capable of detecting specific biomolecules or environmental pollutants. Its sensitivity can be enhanced through modifications that increase interaction with target analytes .

Case Studies

Study Objective Findings
Study AEvaluate anticancer propertiesThe compound exhibited IC50 values lower than standard chemotherapeutics against breast cancer cells.
Study BTest antimicrobial efficacyDemonstrated significant inhibition against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 15 µg/mL.
Study CInvestigate neuroprotective effectsShowed a reduction in oxidative stress markers in neuronal cell cultures treated with the compound.

Mechanism of Action

The mechanism of action of 7-Methyl-2-(4-methylthiazol-2-yl)-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.

Comparison with Similar Compounds

Research Findings and Limitations

  • Synthetic Flexibility : The target compound’s synthesis benefits from a one-pot protocol, enabling rapid diversification of substituents . However, yields are sensitive to steric hindrance from bulky groups (e.g., 4-nitrophenyl).
  • Structure-Activity Gaps: Despite promising scaffolds, systematic SAR studies are lacking for chromeno-pyrroles. For example, replacing 4-methylthiazole with pyrimidine (as in Compound 10 ) may alter pharmacokinetic profiles but remains unexplored.

Biological Activity

7-Methyl-2-(4-methylthiazol-2-yl)-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that integrates multiple functional groups, potentially endowing it with diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C22H15N3O5SC_{22}H_{15}N_{3}O_{5}S, with a molecular weight of 433.44 g/mol. The compound features a chromeno-pyrrole backbone with thiazole and nitrophenyl substituents that may influence its reactivity and biological interactions.

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets, such as enzymes and receptors involved in various cellular pathways. Preliminary studies suggest that it may exhibit:

  • Antitumor Activity : In vitro assays have indicated that derivatives of chromeno-pyrrole compounds can inhibit the growth of cancer cell lines such as A-549 (lung cancer) and HepG-2 (liver cancer) with potency comparable to standard chemotherapeutics like Cisplatin .
  • Antioxidant Properties : Compounds with similar structures have demonstrated significant antioxidant activities, potentially through the scavenging of free radicals and inhibition of oxidative stress pathways .
  • Anti-inflammatory Effects : Certain derivatives have shown the ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. This suggests potential applications in treating inflammatory diseases .

Antitumor Activity

A study evaluated the antitumor effects of various chromeno-pyrrole derivatives on human cancer cell lines. The results indicated that compounds structurally related to this compound exhibited significant cytotoxicity against both A-549 and HepG-2 cells, with IC50 values in the low micromolar range. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G1 phase .

Antioxidant Activity

Research has highlighted the antioxidant capacity of similar pyrrole compounds. For instance, derivatives were tested for their ability to reduce reactive oxygen species (ROS) levels in vitro. Compounds showed a dose-dependent decrease in ROS levels in human fibroblast cells, indicating their protective role against oxidative damage .

Anti-inflammatory Activity

A recent investigation into anti-inflammatory properties revealed that specific derivatives inhibited COX-2 more effectively than COX-1. This selectivity is crucial for minimizing gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs). The most potent derivative demonstrated an IC50 value of 0.06 μM for COX-2 inhibition .

Comparative Analysis

Activity Type Compound IC50 Value Reference
Antitumor7-Methyl DerivativeLow micromolar
AntioxidantChromeno-Pyrrole DerivativeSignificant reduction
Anti-inflammatoryCOX-2 Inhibitor0.06 μM

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